Journal Name:International Journal of Refrigeration
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
3D and 2D growth of SnO2 nanostructures on Ga2O3 nanowires: synthesis and structural characterization
International Journal of Refrigeration ( IF 0 ) Pub Date: 2017-09-11 , DOI: 10.1039/C7CE01311F
In this work, a simple thermal evaporation method has been used to obtain a variety of Ga2O3/SnO2 nano-assemblies with different shapes and dimensionalities, which may affect their physical properties, especially those influenced by surface properties. The obtained nanostructures have been characterized using electron microscopy-related techniques in order to understand their growth mechanisms. By using both metallic gallium and tin oxide powders as precursors, Ga2O3 nanowires (straight or branched) decorated with SnO2 nanoparticles or SnO2 quasi-two dimensional plates have been produced after dynamic thermal annealing for 2.5, 8.0 and 15.0 hours. For shorter treatments, accumulation of Sn atoms at the Ga2O3 nanowire surface or defect planes has been observed by high resolution TEM, which suggests that they could act as nucleation sites for the further growth of SnO2. On the other hand, longer treatments promote the formation of Ga-doped SnO2 belts, from which SnO2 nanowires eventually emerge. High-resolution TEM imaging and microanalysis reveal that Ga accumulation at (200) SnO2 planes could stabilize some non-stoichiometric or intermediate tin oxide phases, such as Sn2O3, at local areas in the belts. The presence of non-stoichiometric tin oxide is relevant in applications, since surface states affect the physical–chemical behavior of tin oxide.
Detail
A 3-dimensional {42·84} lvt net built from a ditopic bis(3,2′:6′,3″-terpyridine) tecton bearing long alkyl tails†
International Journal of Refrigeration ( IF 0 ) Pub Date: 2014-12-16 , DOI: 10.1039/C4CE02347A
Divergent bis(terpyridine) tectons are versatile ligands for the assembly of coordination networks; we demonstrate the assembly of a 3-dimensional {42·84} lvt net (still relatively sparse among 4-connected nets in metal–organic frameworks) from the reaction of 1,4-bis(n-octoxy)-2,5-bis(3,2′:6′,3″-terpyridin-4′-yl)benzene and Co(NCS)2.
Detail
A 4-connected anionic metal–organic nanotube constructed from indium isophthalate†
International Journal of Refrigeration ( IF 0 ) Pub Date: 2010-06-08 , DOI: 10.1039/C001284J
Here, a very unusual metal–organic nanotubular structure, [In(1,3-BDC)2]− (1,3-BDC = 1,3-benzenedicarboxylate) based on the 4-connected topology is reported. While 4-connected structures are widely sought after, such one-dimensional 4-connected tubular structures are extremely rare even though two- and three-dimensional 4-connected materials are common.
Detail
3D solvent-free energetic metal–organic framework (EMOF) achieved by removing inclusion molecules from a new coordination polymer†
International Journal of Refrigeration ( IF 0 ) Pub Date: 2018-12-12 , DOI: 10.1039/C8CE01803K
The reaction of CuCl and NaN3 with 4,4′-azo-1,2,4-triazol-5-one (H2ZTO) under solvothermal conditions produced a new 3D heteronuclear Cu(I)-Na(I) energetic metal–organic framework (EMOF), [Cu3Na(ZTO)2]n·nCH3CN (1). Compound 1 underwent a heating–desolvation process that resulted in a new stable solvent-free EMOF, [Cu3Na(ZTO)2]n (2), with a nitrogen content of 37.22%. The heat of detonation found for compounds 1 and 2 were 1.67 kcal g−1 and 1.71 kcal g−1, respectively. Compound 2 exhibits a higher thermal stability, and is insensitive to external stimuli. The non-isothermal kinetic and apparent thermodynamic parameters for the exothermic decomposition process of 2 were determined using Kissinger's and Ozawa's methods.
Detail
A 3D organic–inorganic network constructed from an Anderson-type polyoxometalate anion, a copper complex and a tetrameric [Na4(H2O)14]4+cluster†,‡
International Journal of Refrigeration ( IF 0 ) Pub Date: 2010-02-19 , DOI: 10.1039/B924394A
A rare three-dimensional organic–inorganic compound based on the Anderson-type polyoxometalate anion, [Na4(H2O)14Cu(PDA)2]H[Al(OH)6Mo6O18]·5H2O (H2PDA = pyrazine-2,3-dicarboxylic acid) (1) has been synthesized, in which each Anderson polyoxoanion [Al(OH)6Mo6O18]3− acts as a decadentate ligand, connecting four tetrameric [Na4(H2O)14]4+ clusters and two [Cu(PDA)2]2− coordination ions through terminal oxygen atoms.
Detail
A (10,3)-b net by sulfate hydrogen-bonded biimidazolate complexes
International Journal of Refrigeration ( IF 0 ) Pub Date: 2003-06-02 , DOI: 10.1039/B303107A
The synthesis and crystal structure of Δ-[Cr(Hbiim)(H2biim)2]SO4·H2O (H2biim = biimidazole) are presented. A network is formed by sligthly distorted Δ-[Cr(Hbiim)(H2biim)2]2+ octahedra triple bridged by sulfate anions to give a (10,3)-b net. The final structure is given by three such interpenetrating nets, all with the same chirality on chromium. It is shown that the same net and interpenetration occur in [Fe(H2biim)3]CO3·MeOH.
Detail
A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†
International Journal of Refrigeration ( IF 0 ) Pub Date: 2021-06-01 , DOI: 10.1039/D1CE00405K
The modification of carbon nitride (CN) for visible light photocatalytic CO2 reduction is an important issue to explore in the context of energy and environmental challenges. The current work describes the fabrication of a butterfly-shaped photocatalyst derived from a heterojunction between the electron-rich organic monomer 2,5-dibromothiophene (TP) and a CN framework via copolymerization (UCN-TP). The successful incorporation of TP within CN means that it acts as a nucleophilic spare entity that provides electron solidity (π-conjugation) via charge allocation and increases the photocatalytic activity of CN (under visible light illumination). Density functional theory (DFT) data provide additional information on the amalgamation of TP inside CN and the reduced band gap. The best sample UCN-TP0.06 generated 68.18 μmole of CO and 18.52 μmole of H2 by photoreduction, demonstrating the highest photocatalytic activity. Moreover, this remarkable modification of the chemical configuration, band gap and surface area encouraged the good detachment of light-produced photons, thereby rendering it the best candidate for the photoreduction of CO2.
Detail
A 3-D coordination network constructed from an angular bis-oxamato tecton and calcium ions†‡
International Journal of Refrigeration ( IF 0 ) Pub Date: 2013-08-14 , DOI: 10.1039/C3CE41376D
The homometallic 3-D coordination intercatenated polymer, [Ca(H2L)(H2O)]·2H2O, has been obtained by assembling a dianionic ligand H2L2− = 4,4′-sulfonylbis(phenyl)bis(oxamate) with calcium(II) ions. We also describe the crystalline structure of the proligand, H4L, and the structure of its diethylester precursor, H2Et2L, and the importance of intermolecular interactions to the supramolecular architecture.
Detail
A catalytically active vanadyl(catecholate)-decorated metal organic framework via post-synthesis modifications†
International Journal of Refrigeration ( IF 0 ) Pub Date: 2012-03-01 , DOI: 10.1039/C2CE06666A
A vanadyl(monocatecholate)-decorated metal-organic framework was synthesized using two sequential post-synthesis modifications. This material is catalytically active for the oxidation of organo-sulfide. In contrast to the homogeneous control catalyst, it can be tuned to be selective for the sulfoxide product using tert-butyl hydroperoxide as oxidant.
Detail
4-Cyanopyridine, a versatile mono- and bidentate ligand. Crystal structures of related coordination polymers determined by X-ray powder diffraction†
International Journal of Refrigeration ( IF 0 ) Pub Date: 2017-03-21 , DOI: 10.1039/C7CE00425G
4-Cyanopyridine (4-CNpy, also known as isonicotinonitrile) can act as a monodentate ligand in transition metal complexes via the pyridine nitrogen atom (Npy), or as a bidentate ligand via both nitrogen atoms (Npy and NCN), resulting in a linear bridge between two metal atoms. Seven new polymeric transition metal compounds, [CuCl2(4-CNpy)]n (1b), [MnCl2(4-CNpy)]n (2b), [NiCl2(4-CNpy)2]n (3a), [NiCl2(4-CNpy)]n (3b), [CoBr2(4-CNpy)2]n (4a), [NiBr2(4-CNpy)2]n (5a) and [NiBr2(4-CNpy)]n (5b), are reported. Compounds 1b, 2b, 3b and 5b were obtained from the corresponding [M(II)X2(4-CNpy)2]n compounds by careful thermal decomposition under controlled conditions. Compounds 3a, 4a and 5a were synthesized from 4-cyanopyridine and transition metal halides. For all compounds, IR-spectroscopy was used to distinguish between mono- or bi-coordination of the 4-cyanopyridine ligand: in bi-coordinated compounds the asymmetric stretching vibrations of the cyano group vas(CN) are shifted to higher frequencies. All crystal structures were determined from X-ray powder diffraction data. Compounds 1b, 3a, 4a and 5a consist of polymeric chains of octahedra (double chains for 1b; single chains for 3a, 4a and 5a), in which 4-cyanopyridine acts as a monodentate ligand via the Npy atom. Compound 1b exists in two polymorphs, a triclinic (α-1b) and a monoclinic phase (β-1b); both exhibit a strong Jahn–Teller distortion of the CuCl5N-octahedra. On the other hand, 2b, 3b and 5b exhibit layered structures, in which the 4-cyanopyridine acts as a bidentate ligand. Both nitrogen atoms coordinate to metal atoms, resulting in a linear M(II)-py-CN–M(II) bridge. These are the first examples of Mn and Ni compounds in which two 3d metal atoms are connected by a 4-cyanopyridine bridge. Due to the linearity of this bridge, 4-cyanopyridine lends itself to the construction of new metal–organic frameworks.
Detail
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not